
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of a peroxynitric acid group and a nitromethyl group attached to a propenyl ester backbone. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Méthodes De Préparation
The synthesis of peroxynitric acid, 1-(nitromethyl)-2-propenyl ester can be achieved through several methods. One common method involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. Another method involves the use of acid chlorides or acid anhydrides, which react with alcohols to form esters . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes, depending on the reducing agent used.
Substitution: Ester compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Hydrolysis: In the presence of water and an acid or base catalyst, esters can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound can be used in studies related to cellular signaling and oxidative stress due to its reactive nature.
Medicine: Research into its potential therapeutic applications, such as its role in modulating biological pathways, is ongoing.
Mécanisme D'action
The mechanism of action of peroxynitric acid, 1-(nitromethyl)-2-propenyl ester involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release reactive intermediates that interact with cellular components. The nitromethyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates . These intermediates can modulate signaling pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester can be compared with other similar compounds, such as:
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another common ester used in perfumes and flavoring agents.
Nitro compounds: Compounds containing nitro groups, which are known for their reactivity and use in explosives and propellants.
The uniqueness of this compound lies in its combination of a peroxynitric acid group and a nitromethyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
57649-28-2 |
|---|---|
Formule moléculaire |
C4H6N2O6 |
Poids moléculaire |
178.10 g/mol |
Nom IUPAC |
1-nitrobut-3-en-2-yloxy nitrate |
InChI |
InChI=1S/C4H6N2O6/c1-2-4(3-5(7)8)11-12-6(9)10/h2,4H,1,3H2 |
Clé InChI |
BJRXHXXPMOIBHD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C[N+](=O)[O-])OO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
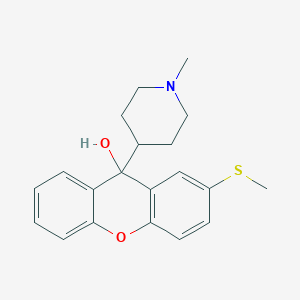
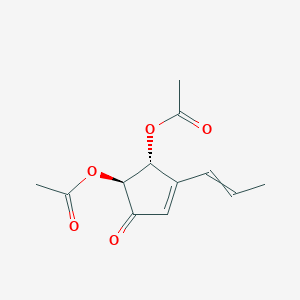
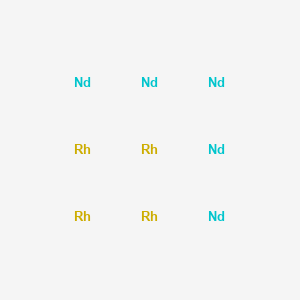

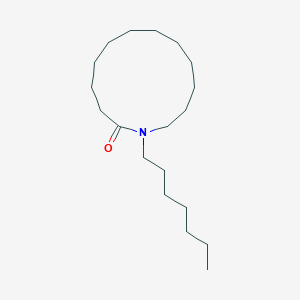


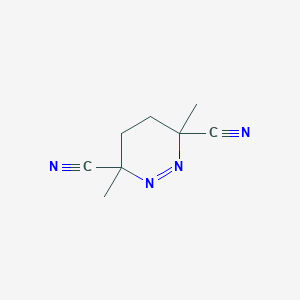
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)

![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)
![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
